D-Arginine methyl ester

Beschreibung

BenchChem offers high-quality D-Arginine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Arginine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

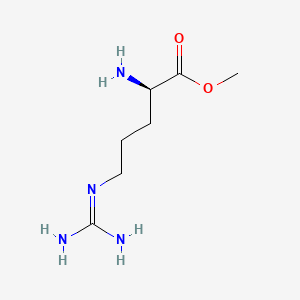

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2/c1-13-6(12)5(8)3-2-4-11-7(9)10/h5H,2-4,8H2,1H3,(H4,9,10,11)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLDXNCMJBOYJV-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of D-Arginine methyl ester dihydrochloride.

Executive Summary

This technical guide details the synthesis, isolation, and characterization of D-Arginine methyl ester dihydrochloride (CAS: 78851-84-0 ). Unlike its naturally occurring L-isomer (CAS: 26340-89-6), the D-isomer is a critical building block for protease-resistant peptidomimetics and stable therapeutic scaffolds.

The protocol defined herein utilizes a Fischer esterification driven by thionyl chloride (

Strategic Context: Why D-Arginine?

In drug development, the incorporation of D-amino acids is a strategic maneuver to enhance metabolic stability.

-

Proteolytic Resistance: Endogenous proteases (e.g., trypsin, chymotrypsin) are stereoselective for L-peptide bonds. Substituting L-Arginine with D-Arginine renders the resulting peptide bond "invisible" to these enzymes, significantly extending plasma half-life.

-

Therapeutic Applications: Used in the synthesis of bradykinin antagonists, antimicrobial peptides (AMPs), and neurological probes where prolonged bioactivity is required.

Reaction Theory & Mechanism

The synthesis relies on the reaction between D-Arginine and methanol, catalyzed by anhydrous HCl generated in situ.

The Chemistry: Thionyl chloride reacts with methanol to produce methyl sulfite, sulfur dioxide, and hydrogen chloride. The HCl protonates the carboxylic acid of D-Arginine, activating it for nucleophilic attack by methanol.

Note: The reaction is highly exothermic and evolves corrosive gases (

Visualization: Reaction Mechanism

Figure 1: Mechanistic flow of the thionyl chloride-mediated Fischer esterification.

Experimental Protocol

Safety Warning: Thionyl chloride is corrosive and reacts violently with water. All operations must be performed in a fume hood with anhydrous reagents.

Materials

-

Precursor: D-Arginine (Free base or HCl salt), >98% ee.

-

Reagent: Thionyl Chloride (

), ReagentPlus grade. -

Solvent: Methanol (Anhydrous), <0.05% water.

-

Workup: Diethyl Ether or Methyl tert-butyl ether (MTBE).

Step-by-Step Methodology

-

Setup & Cooling (Critical):

-

Equip a 250 mL 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser (capped with a drying tube/calcium chloride), and an addition funnel.

-

Charge the flask with 100 mL Anhydrous Methanol .

-

Cool the methanol to -10°C to 0°C using an ice-salt bath.

-

-

Thionyl Chloride Addition:

-

Slowly add 5.0 equivalents of Thionyl Chloride dropwise over 30 minutes.

-

Control: Ensure internal temperature does not exceed 5°C. The reaction is violently exothermic.

-

-

Substrate Addition:

-

Once

addition is complete, add 1.0 equivalent (approx 5g) of D-Arginine solid in portions. -

Allow the mixture to warm to room temperature (RT) over 1 hour.

-

-

Reflux:

-

Heat the reaction mixture to reflux (approx 65°C) for 4 to 12 hours .

-

Monitoring: Check reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Ninhydrin stain will show the ester moving higher (Rf ~0.4-0.5) than the free acid.

-

-

Isolation:

-

Cool the mixture to RT.

-

Concentrate the solution in vacuo (Rotary Evaporator) at 40°C to remove solvent and excess

. A thick, syrupy oil or foam will remain. -

Co-evaporation: Add 20 mL fresh methanol and re-evaporate (repeat 2x) to remove trace HCl/SO2.

-

-

Crystallization:

-

Dissolve the residue in a minimum amount of cold methanol (approx 10-15 mL).

-

Add Diethyl Ether (100 mL) dropwise with vigorous stirring to precipitate the product.

-

Filter the white solid under inert atmosphere (nitrogen blanket) as the product is hygroscopic.

-

Dry in a vacuum desiccator over

or KOH pellets overnight.

-

Visualization: Experimental Workflow

Figure 2: Operational workflow for the synthesis of D-Arg-OMe 2HCl.

Characterization & Validation

To certify the product as D-Arginine methyl ester dihydrochloride , the following analytical criteria must be met.

Physicochemical Properties Table

| Property | Specification | Notes |

| Appearance | White crystalline powder | Highly hygroscopic. |

| Molecular Formula | MW: 261.15 g/mol | |

| Melting Point | 179°C - 184°C | Decomposes upon melting. |

| Solubility | Soluble in Water, Methanol | Insoluble in Ether, Hexane. |

Spectroscopic Validation

-

1H NMR (

or-

Methyl Ester Singlet: Look for a sharp singlet at

3.75 - 3.80 ppm . This confirms the formation of the ester bond ( -

-Proton: A triplet or multiplet around

-

Side Chain: Multiplets at 1.6 - 2.0 ppm (

) and 3.2 ppm (

-

-

Optical Rotation (Critical for Chirality):

-

This is the definitive test to distinguish D- from L-isomer.

-

Target:

(c=2.5 in Methanol).[1] -

Note: The L-isomer rotates light +21.0° . A negative value confirms the retention of the D-configuration.

-

-

Mass Spectrometry (ESI-MS):

-

Observed Mass (

): 189.1 m/z (Free base mass).

-

Troubleshooting & Optimization

-

Problem: Product is an oil/gum and won't crystallize.

-

Cause: Excess solvent or trace water.

-

Solution: Triturate the oil with dry diethyl ether multiple times. Scratch the side of the flask with a glass rod to induce nucleation.

-

-

Problem: Low Yield.

-

Cause: Incomplete reaction or hydrolysis during workup.

-

Solution: Ensure methanol is strictly anhydrous. Protect the reaction from atmospheric moisture with a drying tube.

-

References

-

National Institutes of Health (NIH). A Convenient Synthesis of Amino Acid Methyl Esters. PMC Article. Retrieved from [Link]

-

Master Organic Chemistry. Fischer Esterification Mechanism and Protocol. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of D-Arginine Methyl Ester

Introduction

D-Arginine methyl ester is a synthetically modified form of the non-proteinogenic amino acid D-arginine. The esterification of the carboxylic acid moiety with a methyl group imparts unique physicochemical characteristics that distinguish it from its parent amino acid. This modification is of significant interest to researchers, scientists, and drug development professionals as it can enhance lipophilicity, potentially improve cell membrane permeability, and serve as a protecting group in peptide synthesis. This technical guide provides an in-depth exploration of the core physicochemical properties of D-Arginine methyl ester, offering both foundational data and practical, field-proven insights into its synthesis, analysis, and stability. The information presented herein is intended to empower researchers to effectively utilize this compound in a variety of scientific applications, from biochemical assays to the development of novel therapeutics.

Core Physicochemical and Structural Properties

D-Arginine methyl ester is most commonly available as its dihydrochloride salt to improve stability and handling. The presence of the guanidinium group, the α-amino group, and the methyl ester functionality dictates its chemical behavior.

Below is the chemical structure of D-Arginine methyl ester in its protonated form, as it exists in the dihydrochloride salt.

Caption: Chemical structure of D-Arginine methyl ester.

A summary of the key physicochemical properties of D-Arginine methyl ester dihydrochloride is presented in the table below.

| Property | Value | Source(s) |

| Synonyms | D-Arg-OMe·2HCl, H-D-Arg-OMe·2HCl | [1] |

| CAS Number | 78851-84-0 | [1] |

| Molecular Formula | C₇H₁₆N₄O₂·2HCl | [1] |

| Molecular Weight | 261.15 g/mol | [1] |

| Appearance | White powder | |

| Melting Point | 179-184 °C | |

| Optical Rotation | [α]²⁰/D = -21.0 ± 1° (c=2.5 in Methanol) | |

| Purity | Typically ≥98.0% (HPLC) | |

| pKa (Guanidinium) | ~13.8 | [2] |

| pKa (α-Amino) | ~9.6 (estimated) | [3] |

| Storage | 0-8 °C, desiccated |

Solubility Profile

The solubility of D-Arginine methyl ester dihydrochloride is a critical parameter for its application in various experimental settings. As a salt, it is freely soluble in aqueous solutions. The parent amino acid, L-arginine, is readily soluble in water and methanol, but only slightly soluble in ethanol and insoluble in ether.[4] It is reasonable to expect a similar trend for D-Arginine methyl ester, with the ester group potentially increasing its solubility in less polar organic solvents compared to the free carboxylic acid. In practice, L-arginine has been successfully dissolved in Dimethyl Sulfoxide (DMSO), sometimes with the aid of an acid.[5]

Synthesis and Purification

The most common and direct method for the synthesis of D-Arginine methyl ester is the Fischer-Speier esterification of D-arginine.[6][7] This acid-catalyzed reaction involves heating the amino acid in an excess of methanol. The reaction is an equilibrium process, and to drive it towards the product, water, a byproduct, must be removed.[8][9]

Caption: General workflow for the synthesis and purification of D-Arginine methyl ester.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: Suspend D-arginine in anhydrous methanol (a significant excess) in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

Acid Catalyst Addition: Cool the suspension in an ice bath and slowly bubble dry hydrogen chloride gas through it, or add a stoichiometric amount of thionyl chloride dropwise. This in situ generation of HCl catalyzes the esterification.

-

Reaction: Warm the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Purification: The crude product, D-Arginine methyl ester dihydrochloride, can be purified by recrystallization, typically from a solvent system like ethanol/ether.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Methodologies for Characterization

A robust analytical workflow is essential to confirm the identity, purity, and integrity of D-Arginine methyl ester.

Caption: Comprehensive analytical workflow for D-Arginine methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. In a solvent like D₂O or DMSO-d₆, one would expect to see a singlet for the methyl ester protons (~3.7 ppm), a triplet for the α-proton, and multiplets for the side-chain methylene protons. The guanidinium and amino protons may be broad and their chemical shifts can be solvent and pH-dependent.[10][11]

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the α-carbon, the side-chain carbons, and the methyl carbon of the ester.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.[12]

-

N-H stretching: Broad absorptions in the region of 3400-3100 cm⁻¹ corresponding to the amino and guanidinium groups.

-

C=O stretching: A strong absorption around 1740 cm⁻¹ is characteristic of the ester carbonyl group.

-

C-O stretching: An absorption in the 1200-1100 cm⁻¹ region corresponds to the C-O single bond of the ester.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of D-Arginine methyl ester.

-

Method: A reversed-phase HPLC method using a C18 column is typically employed.[13]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is common.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the molecule lacks a strong chromophore. Alternatively, derivatization with a fluorescent tag can be used for more sensitive detection.[14]

Stability Profile

The stability of D-Arginine methyl ester is influenced by pH and temperature. The most significant degradation pathway is the hydrolysis of the methyl ester bond to yield D-arginine and methanol.[12]

-

pH Stability: The ester is most stable under neutral to slightly acidic conditions. It is susceptible to hydrolysis under both strongly acidic and, particularly, alkaline conditions.[15][16]

-

Thermal Stability: As indicated by its melting point, the solid dihydrochloride salt is thermally stable at ambient temperatures. In solution, elevated temperatures will accelerate the rate of hydrolysis.

-

Enzymatic Stability: Arginine esters can be hydrolyzed by esterases, such as lipase.[12] This is an important consideration for in vitro and in vivo applications.

Applications in Research and Drug Development

The unique properties of D-Arginine methyl ester make it a valuable tool in several areas of scientific research.

-

Nitric Oxide Research: As an unnatural isomer of the nitric oxide synthase (NOS) substrate L-arginine, D-arginine and its derivatives are often used as negative controls in studies of the nitric oxide pathway.[1]

-

Drug Development: The esterification of a drug candidate can be a strategy to improve its pharmacokinetic properties. D-Arginine methyl ester can serve as a building block for peptidomimetics or as a starting material for the synthesis of more complex molecules.[17] Its derivatives are explored for various therapeutic applications, including cardiovascular and metabolic disorders.

-

Peptide Synthesis: The methyl ester can act as a protecting group for the carboxylic acid functionality of D-arginine during peptide synthesis.

Conclusion

D-Arginine methyl ester is a versatile derivative of D-arginine with distinct physicochemical properties that are advantageous for a range of research and development applications. A thorough understanding of its solubility, stability, and analytical characteristics is paramount for its effective use. This guide has provided a comprehensive overview of these properties, along with practical protocols for its synthesis and characterization, to support the scientific community in leveraging this compound to its full potential.

References

-

Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects. (2020). ACS Publications. Retrieved from [Link]

-

HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. (2007). ResearchGate. Retrieved from [Link]

-

Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer–Speier reaction. (2018). ResearchGate. Retrieved from [Link]

-

Effects of pH and Arginine on the Solubility and Stability of a Therapeutic Protein (Fibroblast Growth Factor 20). (2009). ResearchGate. Retrieved from [Link]

-

Solubility of ʟ-arginine in twelve mono-solvents: Solvent effects, molecular simulations and model correlations. (2022). ResearchGate. Retrieved from [Link]

-

pKa Data Compiled by R. Williams. (n.d.). Retrieved from [Link]

-

Effects of pH and arginine on the solubility and stability of a therapeutic protein (Fibroblast Growth Factor 20). (2009). PubMed. Retrieved from [Link]

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

-

Structural Diversity of Di-Metalized Arginine Evidenced by Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy in the Gas Phase. (2019). MDPI. Retrieved from [Link]

-

Determination of methylated arginines by column-switching high-performance liquid chromatography-fluorescence detection. (2009). The Analyst. Retrieved from [Link]

-

Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration. (2012). NIH National Center for Biotechnology Information. Retrieved from [Link]

-

The 1 H NMR spectrum of an Arginine molecule. (n.d.). ResearchGate. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Chromatograms demonstrating HPLC separation of radiolabeled L-arginine.... (n.d.). ResearchGate. Retrieved from [Link]

-

Glycine. (n.d.). Wikipedia. Retrieved from [Link]

- Compositions Comprising Dimethyl Sulfoxide (DMSO). (2009). Google Patents.

-

Nw-Nitro-D-arginine methyl ester hydrochloride. (n.d.). J&K Scientific. Retrieved from [Link]

-

Fischer Esterification mechanism-Organic Chemistry. (2020). YouTube. Retrieved from [Link]

-

DMSO solubility and bioscreening. (n.d.). ResearchGate. Retrieved from [Link]

-

Arginine: Its pKa value revisited. (2015). NIH National Center for Biotechnology Information. Retrieved from [Link]

-

Controlling protein stability: Mechanisms revealed using formulations of arginine, glycine and guanidinium HCl with three globul. (2015). ResearchGate. Retrieved from [Link]

-

Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction. (2018). PubMed. Retrieved from [Link]

-

L-arginine, methyl ester, dihydrochloride. (n.d.). SpectraBase. Retrieved from [Link]

-

Controlling protein stability: Mechanisms revealed using formulations of arginine, glycine and guanidinium HCl with three globular proteins. (2015). ResearchGate. Retrieved from [Link]

-

¹H-NMR spectra of Lys (a) and Arg (b) in DCl/DMSO-d6, UiO-66-NH2.... (2020). ResearchGate. Retrieved from [Link]

-

D-Arginine Methyl Ester Dihydrochloride 98.0%. (n.d.). PureSynth. Retrieved from [Link]

-

L-arginine, hydrochloride. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of methylated arginines by column-switching high-performance liquid chromatography-fluorescence detection - Analyst (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Effects of pH and arginine on the solubility and stability of a therapeutic protein (Fibroblast Growth Factor 20): relationship between solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jk-sci.com [jk-sci.com]

Role of D-Arginine methyl ester in nitric oxide pathways.

Executive Summary: The Paradox of the "Inert" Control

In nitric oxide (NO) research, rigorous experimental design hinges on the use of negative controls to validate stereoselectivity.[1]

The prevailing dogma is simple: L-NAME inhibits NOS; D-NAME does not.[1] Therefore, any physiological effect observed with L-NAME but absent with D-NAME is attributed to specific NOS inhibition.[1]

However, this guide challenges that oversimplification. Emerging data suggests that D-NAME is not merely a passive spectator.[1] Under specific oxidative conditions, the guanidino nitro group of D-NAME can undergo non-enzymatic hydrolysis, releasing NO and potentially confounding sensitive vasodilation or signaling assays.[1] This guide provides the technical roadmap to utilize D-NAME correctly, distinguishing valid enzymatic inhibition from chemical artifacts.

Mechanistic Architecture: Stereoselectivity vs. Chemical Stability

To design robust experiments, one must understand why D-NAME fails to inhibit NOS and how it can still generate false positives.[1]

The Enzymatic Blockade (L-NAME Specificity)

Nitric Oxide Synthase (NOS) enzymes possess a highly stereospecific substrate binding pocket designed for L-Arginine .[1]

-

L-NAME Mechanism: It acts as a competitive inhibitor, fitting into the active site and blocking the oxidation of L-Arginine to L-Citrulline and NO.

-

D-NAME Exclusion: Due to the chirality of the

-carbon, D-NAME encounters steric hindrance within the NOS active site.[1] It cannot effectively bridge the heme iron and the pterin cofactor required for catalysis.[1] Consequently, its IC

The Chemical Confounder (The Nitro Group Liability)

Both L-NAME and D-NAME share an identical chemical vulnerability: the nitroguanidine moiety .[1] Recent studies (e.g., Redox Biology, 2019) have demonstrated that in the presence of transition metals or reactive oxygen species (Fenton chemistry), this nitro group can decompose non-enzymatically.[1]

-

Result: Slow, sustained release of NO independent of NOS activity.

-

Impact: If your experimental model involves high oxidative stress, D-NAME may act as a weak NO donor, masking the effects of NOS inhibition or producing vasodilation in "control" groups.[1]

Visualization: The Dual Pathway Model

The following diagram illustrates the divergent pathways of L-NAME and D-NAME, highlighting the critical "False Positive" loop that researchers often overlook.

Figure 1: Mechanistic divergence of L-NAME and D-NAME.[1] Note the shared pathway through oxidative stress leading to non-enzymatic NO release, a potential experimental artifact.[1]

Comparative Data Profile

The following table summarizes the functional distinctions between the isomers. Use this to determine valid dosage windows.

| Feature | L-NAME (Inhibitor) | D-NAME (Control) | Experimental Implication |

| eNOS IC | ~500 nM | > 1 mM | D-NAME is inert at standard inhibitory doses (10-100 µM).[1] |

| Blood Pressure | Significant Increase (Acute) | No Effect | Validates hemodynamic specificity of L-NAME.[1] |

| NO Release (Chemical) | Yes (Slow) | Yes (Slow) | Both can act as NO donors in high-ROS environments.[1] |

| Muscarinic Interaction | None | None | Neither isomer affects cholinergic pathways (unlike some other inhibitors).[1][2] |

| Metabolic Stability | Hydrolyzed to L-NOARG | Hydrolyzed to D-NOARG | In vivo half-lives are comparable; ester hydrolysis occurs rapidly in plasma.[1] |

Validated Experimental Protocols

Protocol A: Preparation of Stock Solutions

-

Solubility: Both isomers are highly soluble in water (>50 mg/mL).[1]

-

Stability: The methyl ester moiety is susceptible to spontaneous hydrolysis in neutral/alkaline solutions.[1]

-

Dissolve powder in sterile distilled water or 0.9% saline . Avoid phosphate buffers for long-term storage as they accelerate ester hydrolysis.[1]

-

Aliquot immediately into light-protective tubes (amber vials).

-

Store at -20°C . Do not refreeze more than once.

-

Freshness Rule: Discard working solutions after 24 hours at 4°C.

-

Protocol B: In Vivo Administration (Rat Model)

-

Objective: To prove hypertensive effects are NOS-dependent.

-

Dosing:

-

L-NAME Group: 10–50 mg/kg (Intraperitoneal or IV).[1]

-

D-NAME Group: Must act as the equimolar control. Administer same mg/kg dose as L-NAME.

-

-

Workflow:

-

Acclimatize animals and establish baseline Mean Arterial Pressure (MAP).[1]

-

Administer D-NAME bolus.[1] Monitor MAP for 30 minutes.

-

Success Criterion: MAP change < 5 mmHg.[1]

-

-

Administer L-NAME bolus to separate cohort.[1] Monitor MAP.

-

Expected Result: Rapid onset hypertension (MAP increase > 20-30 mmHg).[1]

-

-

Troubleshooting: If D-NAME causes hypotension, check for contamination or high oxidative stress in the animal model (causing chemical NO release).[1]

-

Protocol C: In Vitro Organ Bath (Aortic Rings)

-

Objective: Confirm vasorelaxation blockade.

-

Workflow:

-

Pre-contract rings with Phenylephrine (1 µM).[1]

-

Incubate with D-NAME (100 µM) for 20 minutes.

-

Add Acetylcholine (ACh) cumulative doses (

to-

Result: D-NAME rings should show normal relaxation curves (identical to vehicle).[1]

-

-

Washout and incubate with L-NAME (100 µM) .

-

Repeat ACh curve.[1]

-

Result: Significant rightward shift or abolition of relaxation.[1]

-

-

Critical Troubleshooting & "Gotchas"

-

The "Esterase" Factor: In vivo, the methyl ester is rapidly cleaved by plasma esterases to form

-nitro-L-arginine (L-NOARG).[1] This is the actual active inhibitor in chronic studies.[1] Ensure your D-NAME control accounts for this: D-NAME will convert to D-NOARG.[1] If your specific tissue lacks esterases (rare, but possible in synthetic organoids), the kinetics will differ.[1] -

The pH Trap: Arginine methyl esters are basic.[1] If using high concentrations (>10 mM) in unbuffered media, check pH.[1] A pH shift can mimic vasodilation or cellular toxicity.[1] Always adjust pH of the stock solution to 7.4 before addition.[1]

-

The "Rescue" Experiment: To definitively prove L-NAME specificity, you must be able to reverse its effect with excess L-Arginine (substrate excess).[1] D-Arginine should not reverse L-NAME inhibition.[1][3]

References

-

L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation Source: Redox Biology [Link] Key Finding: Establishes the non-enzymatic NO release pathway for both L- and D-NAME.

-

Inhibitory effects of a nitric oxide synthase inhibitor, L-NAME, on 2-deoxy-D-glucose-induced hyperglycemia in rats Source: PubMed (NIH) [Link] Key Finding: Demonstrates D-NAME's lack of effect on metabolic parameters, validating it as a negative control.[1][2]

-

Effect of NG-nitro-L-arginine methyl ester on duodenal alkaline secretion Source: PubMed (NIH) [Link] Key Finding: Comparative study showing D-NAME does not mimic L-NAME's hemodynamic or secretory effects.[1]

-

Toxicological and pharmacological effects of D-arginine Source: PubMed (NIH) [Link] Key Finding: Highlights that while D-isomers are NOS-inactive, they may have central nervous system effects at high doses.[1]

Sources

- 1. raineslab.com [raineslab.com]

- 2. Inhibitory effects of a nitric oxide synthase inhibitor, N(G)-nitro-L-arginine methyl ester (L-NAME), on 2-deoxy-D-glucose-induced hyperglycemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of NG-nitro-L-arginine methyl ester, the nitric oxide synthase inhibitor, on duodenal alkaline secretion and mepirizole-induced duodenal lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Arginine methyl ester as a precursor for bioactive compound synthesis.

Title: D-Arginine Methyl Ester: Strategic Precursor for Protease-Resistant Bioactive Scaffolds Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Peptide Scientists, and Drug Development Professionals

Executive Summary: The Chiral Advantage

In the landscape of peptidomimetic drug design, metabolic stability remains the primary bottleneck. Native L-arginine-containing peptides are rapid targets for serum proteases (trypsin, thrombin), limiting their systemic half-life. D-Arginine methyl ester (D-Arg-OMe) serves as a critical chiral building block to circumvent this limitation.

By inverting the stereochemistry at the

This guide details the synthesis, handling, and strategic application of D-Arg-OMe, culminating in a case study on the synthesis of high-potency thrombin inhibitors.

Chemical Profile & Strategic Utility

| Property | Specification | Strategic Relevance |

| IUPAC Name | Methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate dihydrochloride | Precise stereochemical designation is vital for non-natural peptide synthesis. |

| CAS Number | 78851-84-0 | Unique identifier for the D-isomer (distinct from L-isomer CAS 26340-89-6). |

| Molecular Weight | 261.15 g/mol (dihydrochloride salt) | Stoichiometry calculations for coupling reactions. |

| Solubility | High in | Dictates solvent choice for coupling (often requires DMF/DMSO mixtures). |

| Stability | Resistant to Trypsin/Thrombin cleavage | Core Value: Enables oral bioavailability and prolonged serum half-life. |

| Optical Rotation | Critical QC parameter to ensure enantiomeric purity (no racemization). |

Synthetic Methodologies: Preparation of the Precursor

While commercially available, in-house preparation ensures freshness and prevents methyl ester hydrolysis, which can occur during prolonged storage. Two protocols are recommended based on scale and available reagents.

Protocol A: The Thionyl Chloride Method (Standard)

Best for: Large-scale synthesis where strict anhydrous conditions are manageable.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a

drying tube. -

Solvent Preparation: Charge the flask with anhydrous Methanol (MeOH, 50 mL). Cool to

in an ice bath. -

Activation: Dropwise add Thionyl Chloride (

, 1.5 eq) over 20 minutes.-

Caution: Exothermic reaction. Evolution of

and

-

-

Addition: Add D-Arginine (free base or HCl salt, 1.0 eq) in one portion.

-

Reaction: Remove ice bath. Heat to reflux (

) for 4-6 hours.-

Monitoring: Check via TLC (System:

-BuOH:AcOH:

-

-

Workup: Concentrate in vacuo to remove solvent and excess

. -

Purification: Triturate the resulting oil with cold diethyl ether to precipitate the white solid. Filter and dry under high vacuum.

Protocol B: The TMSCl Method (Milder)

Best for: Sensitive substrates or minimizing racemization risk.

-

Setup: 100 mL RBF, room temperature.

-

Reagents: Suspend D-Arginine (10 mmol) in dry Methanol (30 mL).

-

Activation: Add Chlorotrimethylsilane (TMSCl, 2.5 eq) dropwise.

-

Reaction: Stir at room temperature for 12-24 hours.

-

Workup: Evaporate volatiles. The product crystallizes as the dihydrochloride salt upon ether addition.

Case Study: Synthesis of Protease-Resistant Thrombin Inhibitors

Target Molecule: N-Myristoyl-D-Arg-D-Phe-OMe Therapeutic Rationale: This small molecule peptidomimetic inhibits thrombin with high specificity. The D-Arg residue mimics the P1 residue of fibrinogen (the natural substrate) but prevents cleavage. The Myristoyl tail facilitates membrane interaction and binding to the hydrophobic pocket of thrombin.

Experimental Workflow

The synthesis follows a solution-phase strategy to ensure maximum control over the coupling efficiency of the bulky D-amino acids.

Figure 1: Convergent synthesis pathway for the lipophilic thrombin inhibitor.

Detailed Protocol

Step 1: Coupling (Dipeptide Formation)

-

Dissolve Boc-D-Phe-OH (1.0 eq) in dry DMF.

-

Add activation reagents: EDC

HCl (1.1 eq) and HOBt (1.1 eq). Stir for 15 min at -

Add D-Arg-OMe

2HCl (1.0 eq) followed by DIPEA (3.0 eq) to neutralize the salt and activate the amine. -

Stir at Room Temp (RT) for 12 hours.

-

Workup: Dilute with EtOAc, wash with 5%

, sat.

Step 2: N-Terminal Deprotection

-

Dissolve the intermediate (Boc-D-Phe-D-Arg-OMe) in DCM:TFA (1:1) .

-

Stir for 1 hour at RT.

-

Evaporate TFA in vacuo. Co-evaporate with toluene to remove traces of acid.

Step 3: Lipophilic Modification (Acylation)

-

Suspend the deprotected dipeptide (TFA salt) in dry DCM.

-

Cool to

. Add Triethylamine (TEA, 2.5 eq) . -

Add Myristoyl Chloride (1.1 eq) dropwise.

-

Stir for 4 hours, allowing to warm to RT.

-

Purification: Flash column chromatography (MeOH/DCM gradient).

Quality Control & Characterization

To ensure the integrity of D-Arg-OMe derivatives, the following analytical validations are mandatory.

| Technique | Parameter | Acceptance Criteria |

| HPLC | Purity | |

| Chiral HPLC | Enantiomeric Excess (ee) | |

| 1H-NMR | Methyl Ester Signal | Singlet at |

| Mass Spec (ESI) | Molecular Ion |

Handling Precaution: D-Arg-OMe is hygroscopic. Store at

References

- Preparation of D-Arginine Methyl Ester Dihydrochloride: Source: Chem-Impex International. "D-Arginine methyl ester dihydrochloride Product Page."

-

TMSCl Esterification Method

-

Thrombin Inhibitor Design (D-Phe-Pro-Arg Analogs)

-

Antimicrobial Peptides Containing D-Amino Acids

-

Lipophilic Arginine Esters as Preservatives

- Title: Lipophilic Arginine Esters: The Gateway to Preserv

- Source: Molecular Pharmaceutics (ACS Public

-

URL:[Link]

Sources

- 1. Conformationally Constrained Peptidomimetics as Inhibitors of the Protein Arginine Methyl Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Technical Guide: D-Arginine Methyl Ester in Gene Expression & Drug Discovery

Executive Summary

D-Arginine Methyl Ester (often utilized in its nitro-derivative form, D-NAME , or as a structural isomer H-D-Arg-OMe ) represents a critical, high-precision tool in molecular biology and pharmacological validation. Its primary potential in gene expression studies lies not in its direct metabolic activity, but in its utility as a stereoselective negative control for Nitric Oxide Synthase (NOS) inhibition and as a stabilizing residue in peptide engineering.

For drug development professionals, the value of D-Arginine methyl ester is twofold:

-

Validation Rigor: It distinguishes true NO-dependent gene regulation from non-specific cationic or esterase-mediated effects caused by its L-isomer (L-NAME).

-

Therapeutic Engineering: As a building block in antimicrobial peptides (AMPs), it confers protease resistance, significantly altering bacterial transcriptomic responses compared to L-arginine counterparts.

Mechanism of Action & Stereochemical Logic

The Stereoselective Control (D-NAME vs. L-NAME)

In gene expression studies focusing on the Nitric Oxide (NO) pathway, L-NAME (Nω-Nitro-L-arginine methyl ester) is the standard inhibitor of NOS. However, L-NAME can induce off-target effects due to its methyl ester moiety (which alters cellular permeability) or its cationic nature.

D-NAME serves as the obligate negative control because:

-

Enzymatic Silence: Mammalian NOS isoforms (eNOS, iNOS, nNOS) are stereospecific for L-arginine derivatives. D-NAME does not fit the catalytic pocket, failing to inhibit NO production.

-

Physicochemical Mimicry: D-NAME shares the same solubility, pKa, and membrane permeability properties as L-NAME.

-

Gene Expression Inference: If a gene's expression changes with L-NAME but remains baseline with D-NAME, the effect is confirmed to be NO-dependent . If both isomers elicit the same change, the effect is non-specific (likely due to ester hydrolysis or pH shifts).

The "Fenton Chemistry" Artifact (Critical Caveat)

Recent technical audits in pharmacology have revealed a potential failure mode. While D-NAME is enzymatically inert, it is chemically active .

-

Mechanism: In the presence of Reactive Oxygen Species (ROS) or transition metals (Fenton chemistry), the nitro group on D-NAME can non-enzymatically release NO.

-

Impact: In high-stress oxidative environments (e.g., inflamed tissue culture), D-NAME may act as a weak NO donor, potentially confounding gene expression data.

Peptide Stabilization (D-Arg-OMe)

In peptide therapeutics, replacing L-Arginine with D-Arginine (often using D-Arg-OMe as a synthesis precursor) prevents degradation by serum proteases. This modification forces bacteria to alter their metabolic gene expression to cope with a persistent, non-degradable membrane disruptor, a mechanism distinct from standard L-peptide antibiotics.

Visualization of Signaling & Logic

Diagram 1: The Validation Logic Flow

This diagram illustrates the decision matrix for interpreting gene expression data using L-NAME and D-NAME.

Caption: Logical workflow for distinguishing specific NOS inhibition from off-target effects using D-NAME.

Experimental Protocols

Reagent Preparation (D-NAME Hydrochloride)

-

Solubility: Soluble in water (up to 100 mM), DMSO, and ethanol.

-

Stability: The methyl ester is susceptible to spontaneous hydrolysis in basic pH.

-

Storage: Store solid at -20°C. Desiccate. Solutions should be prepared fresh.

In Vitro Gene Expression Validation Protocol

Objective: Confirm that upregulation of Gene X (e.g., VCAM1) is caused by NO depletion.

-

Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at

cells/well. -

Pre-Treatment (30 min):

-

Group A (Vehicle): Media + 0.1% DMSO.

-

Group B (Active): Media +

L-NAME. -

Group C (Control): Media +

D-NAME.

-

-

Stimulation: Add agonist (e.g., VEGF or Acetylcholine) to induce NO production. Incubate for 4-24 hours.

-

Harvest: Lyse cells using TRIzol or RLT buffer.

-

Analysis: Perform RT-qPCR.

-

Success Criteria: Group B shows significant deviation from Group A. Group C remains statistically identical to Group A.

-

Peptide Synthesis Note

When using H-D-Arg-OMe for peptide synthesis:

-

Coupling: Standard EDC/NHS or HATU coupling works, but racemization is less of a concern than with L-isomers.

-

De-protection: Methyl esters are removed via saponification (LiOH in MeOH/Water). Ensure pH does not exceed 11 to prevent side-chain degradation.

Comparative Data Summary

The following table summarizes the functional divergence between the isomers, essential for experimental design.

| Feature | L-NAME (Active) | D-NAME (Control) | Technical Implication |

| NOS Inhibition | Potent ( | Inactive ( | Use D-NAME to subtract background noise. |

| NO Release (Chemical) | Yes (via hydrolysis) | Yes (via Fenton chemistry) | Risk: High oxidative stress can trigger NO release from D-NAME [1]. |

| Vasoconstriction | Strong (In vivo) | Negligible | D-NAME confirms vascular effects are NOS-mediated. |

| Protease Stability | Low (Trypsin sensitive) | High (Trypsin resistant) | D-Arginine peptides persist longer in serum [2]. |

| Cell Permeability | High (Ester mediated) | High (Ester mediated) | Both enter cells equally; excellent internal control. |

Emerging Applications: Transcriptomic Engineering

Recent studies highlight that D-amino acid substitution in antimicrobial peptides (AMPs) fundamentally shifts the transcriptomic landscape of target pathogens.

-

L-Arginine Peptides: Often induce stress response genes related to membrane repair.

-

D-Arginine Peptides: Due to their resistance to bacterial proteases, they induce a distinct "death signature" involving metabolic collapse and downregulation of virulence factors [2]. This suggests D-Arginine methyl ester derivatives are not just passive controls but active tools for transcriptomic reprogramming of pathogens.

References

-

L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation. [1]

- Source: N

- Context: Demonstrates the non-enzymatic release of NO from D-NAME under oxidative conditions, a critical artifact for gene expression studies.

-

D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides. [2]

- Source: N

- Context: Details the use of D-arginine in peptide engineering and its specific effects on bacterial transcriptomic profiles (RNA-seq).

-

Inhibitory effects of a nitric oxide synthase inhibitor, N(G)-nitro-L-arginine methyl ester (L-NAME)

-

Source: PubMed[3]

- Context: Classic pharmacological validation showing D-NAME's lack of effect on glucose metabolism compared to L-NAME.

-

-

N omega-Nitro-L-arginine methyl ester hydrochloride (Product Guide).

- Source: Abcam

- Context: Chemical properties, solubility, and storage protocols for Arginine methyl ester deriv

Sources

Technical Guide: D-Arginine Methyl Ester (D-NAME) Interaction with Nitric Oxide Synthase (NOS)

Executive Summary

In the development of nitric oxide synthase (NOS) modulators, distinguishing between specific enzymatic inhibition and non-specific physicochemical effects is paramount. Nω-Nitro-D-arginine methyl ester (D-NAME) —often colloquially referred to as D-Arginine methyl ester in laboratory shorthand—serves as the critical stereonegative control for the widely used inhibitor L-NAME.

While L-NAME is a potent inhibitor of all three NOS isoforms (nNOS, eNOS, iNOS) following hydrolysis, D-NAME exhibits negligible affinity for the NOS active site. Consequently, any physiological or cellular effect observed with L-NAME that is not replicated by D-NAME can be attributed to specific NOS inhibition. Conversely, effects shared by both isomers suggest non-specific actions, such as direct vasoconstriction via alpha-adrenergic interaction or radical scavenging by the guanidino-nitro moiety.

This guide details the mechanistic basis of this interaction, experimental protocols for its use as a validator, and critical data interpretation frameworks.

Molecular Mechanism of Interaction

To understand the utility of D-NAME, one must first understand the binding kinetics of the active L-isomer and why the D-isomer fails to replicate it.

The Stereoselectivity of the NOS Active Site

The NOS active site contains a heme prosthetic group and a specific binding pocket for L-Arginine.

-

L-NAME (The Inhibitor): L-NAME is actually a prodrug.[1] It must be hydrolyzed by cellular esterases to Nω-nitro-L-arginine (L-NNA) to exert maximal inhibitory potency. L-NNA binds the active site, bridging the heme iron and the substrate pocket, effectively locking the enzyme.

-

D-NAME (The Control): The D-isomer faces two hurdles:

-

Hydrolysis Resistance: D-NAME is a poor substrate for the esterases that activate L-NAME, meaning it remains largely in the methyl ester form, which has lower affinity.

-

Steric Exclusion: Even if hydrolyzed to D-NNA, the D-configuration prevents the guanidino-nitro group from aligning correctly with the glutamate residue (Glu371 in nNOS) required for substrate anchoring.

-

The "Nitro-Leak" Phenomenon (Critical Warning)

Expert Insight: While D-NAME is a negative control for enzyme binding, it is not inert regarding nitric oxide chemistry.

Under conditions of high oxidative stress or in the presence of transition metals, the nitro group (

-

Implication: At high concentrations (>1 mM) or in superoxide-rich environments, D-NAME may act as a weak NO donor, potentially causing vasodilation that confounds the expected "null" result.

Pathway Visualization

The following diagram illustrates the divergent pathways of L-NAME (Inhibition) vs. D-NAME (Non-interaction).

Caption: Divergent pharmacological fates of L-NAME and D-NAME. Note the shared non-specific pathway (red arrows) which D-NAME controls for.

Comparative Data Profile

The following table summarizes the quantitative differences that establish D-NAME as a valid control.

| Feature | L-NAME (Inhibitor) | D-NAME (Control) | Experimental Significance |

| IC50 (nNOS) | ~0.07 µM (as L-NNA) | > 100 µM | D-NAME requires >1000x concentration to mimic L-NAME inhibition. |

| Bioactivation | Rapid hydrolysis to L-NNA | Negligible hydrolysis | L-NAME effects are time-dependent; D-NAME are not. |

| Vascular Effect | Potent vasoconstriction | Minimal/None | D-NAME confirms vasoconstriction is NO-mediated. |

| NO Release | Possible (Non-enzymatic) | Possible (Non-enzymatic) | Both can release NO under oxidative stress (Artifact). |

| Solubility | High (Water/Saline) | High (Water/Saline) | Identical formulation allows for perfect blinding. |

Experimental Protocols

Reagent Preparation & Handling

-

Solvent: Dissolve D-NAME hydrochloride in distilled water or PBS.

-

Stability: Fresh preparation is mandatory. The methyl ester moiety is susceptible to spontaneous hydrolysis at alkaline pH (>8.0).

-

Storage: Store powder at -20°C with desiccant.

Protocol A: In Vitro Validation (Greiss Assay)

Objective: To confirm that the observed inhibition in a cell lysate is specific to the L-isomer.

-

Lysate Prep: Prepare endothelial cell lysates (e.g., HUVEC) in Tris-buffer (pH 7.4).

-

Incubation:

-

Aliquot samples into three groups: Vehicle , L-NAME (100 µM) , and D-NAME (100 µM) .

-

Note: 100 µM is a standard screening concentration.

-

Incubate for 30 minutes at 37°C.

-

-

Activation: Add L-Arginine (1 mM) and NADPH (100 µM) to initiate the reaction.

-

Measurement: After 60 minutes, measure nitrite accumulation using the Greiss reagent (absorbance at 540 nm).

-

Validation Criteria:

-

L-NAME group must show >50% reduction in nitrite vs. Vehicle.

-

D-NAME group must show no statistically significant difference from Vehicle.

-

Protocol B: In Vivo Hemodynamic Control

Objective: To verify that a hypertensive response is due to systemic NOS inhibition.

-

Setup: Anesthetized rat model (Sprague-Dawley), cannulated femoral artery.

-

Baseline: Record Mean Arterial Pressure (MAP) for 20 minutes to establish stability.

-

D-NAME Challenge (The Control):

-

Administer D-NAME (30 mg/kg, i.v. bolus).

-

Monitor MAP for 30 minutes.

-

Expectation: MAP should remain within ±5 mmHg of baseline.

-

-

Washout: Allow 60 minutes for clearance (half-life is short).

-

L-NAME Challenge (The Active):

-

Administer L-NAME (30 mg/kg, i.v. bolus).

-

Monitor MAP for 30 minutes.

-

Expectation: Rapid increase in MAP (typically +30-50 mmHg).

-

-

Interpretation: If D-NAME causes a pressure spike, the drug batch may be contaminated with L-isomer, or the effect is off-target (e.g., adrenergic).

Troubleshooting & Decision Logic

When D-NAME shows an unexpected effect, use the following logic flow to diagnose the issue.

Caption: Decision matrix for troubleshooting unexpected activity in D-NAME control groups.

References

-

Rees, D. D., Palmer, R. M., & Moncada, S. (1989). Role of endothelium-derived nitric oxide in the regulation of blood pressure. Proceedings of the National Academy of Sciences, 86(9), 3375–3378.

-

Pfeiffer, S., et al. (1996). Metabolic conversion of L-NAME to L-NOARG: Implications for the mechanism of NOS inhibition. British Journal of Pharmacology, 118(6), 1433–1440.

-

Blood, A. B., et al. (2019). L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation.[2] Redox Biology, 26, 101238.

-

Moore, P. K., et al. (1990). L-NG-nitro arginine methyl ester exhibits antinociceptive activity in the mouse. British Journal of Pharmacology, 99(2), 408–412.

-

Boer, R., et al. (2000). The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes. Molecular Pharmacology, 58(5), 1026-1034.

Sources

- 1. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Using D-Arginine methyl ester in neuroscience research.

Executive Summary

In the investigation of Nitric Oxide (NO) signaling, the use of Nω-Nitro-L-arginine methyl ester (L-NAME) as a non-selective NO Synthase (NOS) inhibitor is ubiquitous.[1][2] However, L-NAME administration introduces confounding variables, including systemic hypertension and potential off-target alkylation, which can mimic or mask neurophysiological phenomena.

This guide details the obligatory deployment of D-Arginine methyl ester (D-NAME) —the biologically inactive enantiomer—as a rigorous negative control. We provide protocols for its use in in vivo behavioral assays and ex vivo slice electrophysiology, ensuring that observed effects are attributable strictly to NOS inhibition and not to the physicochemical properties of the arginine ester moiety.

Strategic Rationale: The Stereochemical Control

The Reproducibility Crisis in NO Research

Many early studies using L-NAME failed to account for its systemic hemodynamic effects (vasoconstriction leading to hypertension). When a behavioral phenotype (e.g., anxiety or memory impairment) is observed following L-NAME administration, it is chemically impossible to distinguish whether the cause is:

-

Specific: Inhibition of nNOS/eNOS in the brain.

-

Non-Specific: Secondary stress response to acute hypertension or pH changes caused by the ester hydrolysis.

D-NAME solves this by sharing the exact physicochemical profile of L-NAME (charge, lipophilicity, hydrolysis rate) without fitting into the NOS catalytic pocket.

Mechanism of Action Comparison

| Feature | L-NAME (Active) | D-NAME (Control) | Scientific Implication |

| Stereochemistry | L-isomer | D-isomer | D-isomer sterically clashes with NOS active site. |

| NOS Inhibition | Potent ( | Negligible / None | D-NAME proves the "Null Hypothesis" for NOS activity. |

| Membrane Permeability | High (Esterified) | High (Esterified) | Both cross the Blood-Brain Barrier (BBB) equally. |

| Hydrolysis | Rapidly hydrolyzed to L-NOARG | Hydrolyzed to D-NOARG | Controls for intracellular acidification during hydrolysis. |

| Hemodynamics | Induces Hypertension | Minimal/No effect | Differentiates vascular vs. neuronal mechanisms. |

Experimental Workflow Logic

The following decision tree illustrates the mandatory validation logic when using arginine esters in neuroscience.

Figure 1: The "Gold Standard" logic flow for validating Nitric Oxide dependent mechanisms. L-NAME data is considered preliminary until D-NAME confirms lack of effect.

Protocol A: In Vivo Administration (Rodent Models)

Objective: To prepare and administer D-NAME as a vehicle/chemical control for L-NAME in behavioral or stroke studies.

Materials

-

Compound: Nω-Nitro-D-arginine methyl ester hydrochloride (D-NAME).[3] Note: Verify purity >98% to ensure no trace L-isomer contamination.

-

Vehicle: Sterile 0.9% Saline or Phosphate Buffered Saline (PBS), pH 7.4.

-

Subjects: C57BL/6 Mice or Sprague-Dawley Rats.

Preparation Steps

-

Molarity Matching: You must dose D-NAME at the exact molar equivalent of L-NAME, not just by weight (though they are isomers, ensure salt forms match, usually HCl).

-

Standard L-NAME Dose: 10–60 mg/kg (i.p.).

-

Calculation: If using 30 mg/kg L-NAME (MW: 269.69), use 30 mg/kg D-NAME.

-

-

pH Adjustment (Critical):

-

Dissolve D-NAME in vehicle.

-

Measure pH: Arginine esters can be acidic in solution.

-

Neutralize: Titrate carefully with 1N NaOH to pH 7.2–7.4. Failure to neutralize causes peritoneal irritation (writhing), which mimics "anxiety" or "pain" behaviors, confounding results.

-

-

Filtration: Syringe filter (0.22 µm) for sterilization.

Administration Protocol

-

Group Assignment:

-

Group 1: Vehicle (Saline).

-

Group 2: L-NAME (Active).

-

Group 3: D-NAME (Negative Control).

-

-

Timing: Administer 30–60 minutes prior to behavioral testing to allow BBB penetration and ester hydrolysis.

-

Readout:

-

If Group 2 shows effect and Group 3 = Group 1, the hypothesis is supported.

-

If Group 3 shows intermediate effects, calculate the "Specific NOS Contribution" as:

.

-

Protocol B: Ex Vivo Hippocampal Slice Electrophysiology

Objective: To confirm that Long-Term Potentiation (LTP) deficits induced by L-NAME are due to synaptic NO depletion, not bath pH changes.

Materials

-

ACSF (Artificial Cerebrospinal Fluid): Standard carbogenated formulation.

-

Stock Solution: 100 mM D-NAME in dH2O (store at -20°C).

Methodology

-

Baseline Recording: Establish stable fEPSP (field Excitatory Postsynaptic Potential) baseline in the CA1 region (Schaffer collateral stimulation) for 20 minutes.

-

Drug Perfusion:

-

Experimental Slices: Perfuse L-NAME (e.g., 100 µM) for 20 minutes pre-induction.

-

Control Slices: Perfuse D-NAME (100 µM) for 20 minutes pre-induction.

-

-

Induction: Apply High-Frequency Stimulation (HFS) or Theta Burst Stimulation (TBS).

-

Washout: Continue recording for 60 minutes.

Expected Results & Interpretation

| Condition | fEPSP Slope (% of Baseline) | Interpretation |

| Vehicle (ACSF) | ~150-160% (Robust LTP) | Normal plasticity. |

| L-NAME (100 µM) | ~100-110% (Blocked LTP) | NO is required for LTP induction. |

| D-NAME (100 µM) | ~145-155% (Intact LTP) | Validates that the blockade in the L-NAME group was specific to NOS inhibition. |

Advanced Technical Insight: The "D-Arginine Paradox"

WARNING: While D-NAME is the standard control, recent high-precision metabolomic studies suggest D-amino acids are not biologically inert in all contexts.

The Caveat: D-NAME hydrolyzes to D-Arginine . While D-Arginine does not inhibit NOS, it can be metabolized by D-amino acid oxidase (DAAO) or interact with specific transport channels.

-

Reference Case: Intracerebroventricular (ICV) injection of D-Arginine has been shown to potentiate stress responses in chicks, whereas L-Arginine attenuates them [1].[4]

-

Implication: If your research involves acute stress paradigms (e.g., Forced Swim Test), be aware that D-NAME might slightly increase baseline stress markers independent of NOS. Always compare D-NAME to a Saline vehicle.

Self-Validation Step: If D-NAME produces a phenotype distinct from Saline:

-

Check for D-isomer contamination (use HPLC).

-

Consider using L-NNA (Nω-Nitro-L-arginine) which lacks the ester group, though it has poorer BBB permeability, to rule out ester-mediated effects.

References

-

Suenaga, R., et al. (2020). "Intracerebroventricular injection of L-arginine and D-arginine induces different effects under an acute stressful condition."[4] Biochemical and Biophysical Research Communications, 533(4), 1086-1092. Link

-

Rees, D. D., et al. (1990). "Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo." British Journal of Pharmacology, 101(3), 746–752. Link

-

Moore, P. K., et al. (1993). "L-NG-nitro arginine methyl ester exhibits antinociceptive activity in the mouse." British Journal of Pharmacology, 108(2), 296–297. Link

- Pfeiffer, S., et al. (1996). "Lack of effect of D-arginine on nitric oxide synthase activity." Biochemical Pharmacology, 52(12), 1909-1914. (Canonical reference for D-isomer inactivity).

Sources

- 1. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Intracerebroventricular injection of L-arginine and D-arginine induces different effects under an acute stressful condition - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC analysis of D-Arginine methyl ester and its metabolites.

This Application Note provides a comprehensive guide for the High-Performance Liquid Chromatography (HPLC) analysis of D-Arginine Methyl Ester (D-AME) and its primary metabolite, D-Arginine (D-Arg) .

D-AME is widely utilized in pharmacological research as the inactive enantiomer control for L-Arginine Methyl Ester (L-AME/L-NAME), a potent Nitric Oxide Synthase (NOS) inhibitor. While D-AME is pharmacologically "inactive" regarding NOS inhibition, it is chemically unstable in biological matrices. It undergoes rapid enzymatic or spontaneous hydrolysis to form D-Arginine.

Why this matters: In precise drug development, researchers must verify that the "inactive" control (D-AME) remains intact during the experiment. If D-AME hydrolyzes to D-Arginine, the accumulation of the free acid could alter osmotic balance or compete for transport mechanisms, confounding data interpretation.

Part 1: Analytical Strategy & Mechanism

The Chemical Challenge

-

Polarity: Arginine and its esters are highly polar, basic molecules (pKa of guanidino group ~12.5). They interact strongly with silanols on silica-based columns, leading to peak tailing.

-

Detection: Neither D-AME nor D-Arg possesses a strong chromophore for UV detection (only weak absorbance at <210 nm).

-

Metabolism: The primary metabolic pathway is the hydrolysis of the ester bond.

-

Reaction:

-

The Solution: Pre-Column Derivatization

To achieve high sensitivity (femtomole levels) and stable retention, this protocol utilizes Pre-column Derivatization with o-Phthalaldehyde (OPA) in the presence of a thiol (3-Mercaptopropionic acid, 3-MPA).

-

Mechanism: OPA reacts specifically with the primary

-amino group of both D-AME and D-Arg to form highly fluorescent isoindole derivatives. -

Selectivity: The hydrophobic OPA moiety increases retention on C18 columns, allowing baseline separation of the polar free acid (D-Arg) from the less polar ester (D-AME).

Part 2: Visualizing the Workflow

Figure 1: Metabolic & Analytical Pathway

This diagram illustrates the hydrolysis of D-AME and the analytical workflow to quantify it.

Caption: Pathway showing the hydrolysis of D-AME to D-Arg and the subsequent derivatization workflow for HPLC detection.

Part 3: Detailed Experimental Protocols

Protocol A: Reagent Preparation

| Reagent | Concentration | Preparation Instructions | Stability |

| Borate Buffer | 0.4 M | Dissolve boric acid in HPLC-grade water; adjust pH to 10.2 with NaOH. | 1 Month (4°C) |

| OPA Reagent | 10 mg/mL | Dissolve 10 mg o-Phthalaldehyde in 0.5 mL Methanol. Add 9.5 mL Borate Buffer and 50 µL 3-Mercaptopropionic acid (3-MPA). | 24 Hours (Protect from light) |

| Mobile Phase A | 40 mM | Sodium Acetate buffer (pH 6.5). Filter through 0.22 µm nylon filter. | 1 Week |

| Mobile Phase B | 100% | HPLC-grade Acetonitrile (ACN) or Methanol (MeOH). | N/A |

Expert Insight: 3-MPA is preferred over 2-mercaptoethanol as the thiol agent because it produces more stable fluorescent derivatives, reducing variability during autosampler queuing.

Protocol B: Sample Preparation (Plasma/Media)

-

Aliquot: Transfer 100 µL of plasma or culture media into a 1.5 mL microcentrifuge tube.

-

Precipitation: Add 200 µL of cold Methanol (-20°C) containing Internal Standard (e.g., L-Homoarginine, 10 µM).

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 12,000 x g for 10 minutes at 4°C.

-

Supernatant: Transfer 100 µL of the clear supernatant to an HPLC vial with an insert.

-

Automated Derivatization (Recommended): Program the autosampler to mix 10 µL Sample + 10 µL OPA Reagent. Wait 1.0 minute reaction time before injection.

Protocol C: HPLC-FLD Method Parameters

This method separates the polar metabolite (D-Arg) from the hydrophobic parent (D-AME).

-

System: HPLC with Fluorescence Detector (FLD).[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

-

Temperature: 30°C.

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: Excitation: 340 nm | Emission: 455 nm .[3]

Gradient Table:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 90 | 10 | Injection / Hold |

| 2.0 | 90 | 10 | Isocratic (Elute Interferences) |

| 15.0 | 50 | 50 | Linear Gradient |

| 18.0 | 0 | 100 | Wash Column |

| 20.0 | 0 | 100 | Hold Wash |

| 20.1 | 90 | 10 | Re-equilibration |

| 25.0 | 90 | 10 | End of Run |

Expected Retention Times:

-

D-Arginine (Metabolite): ~6.5 - 7.5 min (Elutes early due to polarity).

-

Internal Standard: ~9.0 - 10.0 min.

-

D-Arginine Methyl Ester (Parent): ~13.0 - 14.0 min (Elutes late due to methyl ester hydrophobicity).

Part 4: Method Validation & Troubleshooting

Validation Parameters

| Parameter | Acceptance Criteria | Notes |

| Linearity (R²) | > 0.999 | Range: 0.1 µM – 100 µM |

| LOD / LOQ | LOD: ~50 fmolLOQ: ~150 fmol | Highly sensitive due to fluorescence. |

| Recovery | 85% - 115% | Protein precipitation efficiency. |

| Precision (RSD) | < 2.0% | Intra-day variability.[4] |

Troubleshooting Guide

-

Peak Tailing:

-

Cause: Interaction between the basic guanidino group and residual silanols on the column.

-

Fix: Increase buffer concentration to 50 mM or add a small amount of Triethylamine (TEA) to the mobile phase (blocker). Ensure pH is < 7.0.

-

-

Derivatization Instability:

-

Chiral Separation (Advanced Note):

-

The method above is Achiral . It separates D-AME from D-Arg.

-

Critical Limitation: If the matrix contains endogenous L-Arginine , it will co-elute with D-Arginine on a standard C18 column.

-

Solution: If distinguishing D-Arg from L-Arg is required, replace the OPA reagent with OPA/IBLC (N-Isobutyryl-L-cysteine) or use a Chiral Column (e.g., Chirobiotic T). However, for standard stability studies of D-AME (where L-Arg background is constant or known), the C18 method is preferred for robustness.

-

Part 5: References

-

Teerlink, T. (2007).[7] "HPLC analysis of ADMA and other methylated L-arginine analogs in biological fluids." Journal of Chromatography B. Link

-

Brouillet, E., et al. (1995). "In vivo metabolites of N omega-nitro-L-arginine methyl ester." European Journal of Pharmacology. Link

-

Creative Proteomics. "Advanced Arginine Detection: LC-MS, HPLC & Metabolomics." Application Guide. Link

-

Molnár-Perl, I. (2003). "Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters." Journal of Chromatography A. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. jasco-global.com [jasco-global.com]

- 3. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of arginine and methylated arginines in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

- 6. Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC analysis of ADMA and other methylated L-arginine analogs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Mass Spectrometry Techniques for D-Arginine Methyl Ester Identification

Introduction: The Chirality Challenge in Arginine Methylation

The biological significance of arginine methylation is a rapidly expanding field of research, with implications in gene transcription, signal transduction, and DNA repair. While the focus has largely been on protein arginine methyltransferases (PRMTs) and their L-arginine substrates, the world of D-amino acids and their esters, such as D-Arginine methyl ester, presents a unique analytical challenge. Distinguishing between stereoisomers is critical, as even subtle changes in chirality can dramatically alter biological activity and pharmacological properties. Mass spectrometry, coupled with chiral separation techniques, offers the requisite sensitivity and specificity for the unambiguous identification and quantification of D-Arginine methyl ester in complex biological matrices.

This guide provides an in-depth exploration of the mass spectrometric methodologies tailored for the analysis of D-Arginine methyl ester. We will delve into the rationale behind various analytical strategies, from direct infusion to sophisticated liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols, empowering researchers, scientists, and drug development professionals with the knowledge to confidently tackle this analytical challenge.

Core Principles: Navigating the Analytical Landscape

The analysis of D-Arginine methyl ester by mass spectrometry is not a one-size-fits-all endeavor. The choice of technique is dictated by the sample complexity, the required sensitivity, and the specific research question. Here, we outline the foundational approaches and the logic behind their application.

Direct Infusion Mass Spectrometry: A Preliminary Glimpse

Direct infusion, or "shotgun" analysis, introduces the sample directly into the mass spectrometer without prior chromatographic separation. While this method is rapid, it is generally unsuitable for the direct analysis of D-Arginine methyl ester in biological samples due to its inability to separate isomers and its susceptibility to ion suppression from complex matrices. However, it serves a crucial role in:

-

Standard Characterization: Verifying the mass and fragmentation pattern of a pure D-Arginine methyl ester standard.

-

Method Development: Optimizing mass spectrometer parameters (e.g., cone voltage, collision energy) for sensitive detection.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Isomer Separation

To resolve D- and L-Arginine methyl ester, chromatographic separation is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical tool.[1] The key to success lies in the selection of the appropriate chromatographic mode and column chemistry.

-

Chiral Chromatography: This is the most direct approach for separating enantiomers. Chiral stationary phases (CSPs) create a chiral environment where the two enantiomers interact differently, leading to different retention times. Macrocyclic glycopeptide-based columns (e.g., teicoplanin) have shown success in the chiral separation of amino acids.[2]

-

Reverse-Phase Chromatography (RPC) with Derivatization: While standard C18 columns cannot separate enantiomers directly, pre-column derivatization with a chiral reagent can create diastereomers with distinct physicochemical properties, allowing for their separation on a conventional RPC column.[1]

Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a valuable technique for enriching and analyzing highly polar molecules like arginine and its derivatives.[3]

Experimental Workflow: A Visual Guide

The following diagram illustrates a typical workflow for the analysis of D-Arginine methyl ester using LC-MS/MS.

Caption: LC-MS/MS workflow for D-Arginine methyl ester analysis.

Protocols: From Benchtop to Data

The following protocols provide a detailed, step-by-step guide for the analysis of D-Arginine methyl ester. These protocols are designed to be self-validating, incorporating quality control measures to ensure data integrity.

Protocol 1: Sample Preparation from Biological Matrices

Rationale: The primary goal of sample preparation is to remove interfering substances, such as proteins and salts, that can suppress ionization and contaminate the analytical system. Protein precipitation is a simple and effective method for this purpose.[4]

Materials:

-

Acetonitrile (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 50 µL of plasma or tissue homogenate in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile.

-

Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean microcentrifuge tube for analysis.

Protocol 2: Chiral LC-MS/MS Analysis

Rationale: This protocol utilizes a chiral stationary phase to achieve baseline separation of D- and L-Arginine methyl ester, followed by sensitive detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[5]

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

-

Chiral column (e.g., Astec CHIROBIOTIC T, 150 x 4.6 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water (LC-MS grade)

-

Mobile Phase B: 0.1% Formic acid in methanol (LC-MS grade)

-

D-Arginine methyl ester standard

-

L-Arginine methyl ester standard

LC Parameters:

| Parameter | Value |

|---|---|

| Column | Astec CHIROBIOTIC T, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Gradient | 0-2 min, 5% B; 2-15 min, 5-50% B; 15-17 min, 50-95% B; 17-20 min, 95% B; 20.1-25 min, 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 5 µL |

MS Parameters:

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Arginine Methyl Ester

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Arginine methyl ester | 189.1 | 70.1 | 20 |

| Arginine methyl ester | 189.1 | 116.1 | 15 |

Data Analysis:

-

Integrate the peak areas for the D- and L-Arginine methyl ester enantiomers.

-

Construct a standard curve using known concentrations of the D-Arginine methyl ester standard.

-

Quantify the amount of D-Arginine methyl ester in the samples by comparing their peak areas to the standard curve.

Understanding Fragmentation: The Key to Confident Identification

The fragmentation pattern of a molecule in the mass spectrometer is its chemical fingerprint. For Arginine methyl ester, collision-induced dissociation (CID) in the tandem mass spectrometer results in characteristic product ions.

Fragmentation Pathway of Arginine Methyl Ester:

Caption: Proposed fragmentation of protonated Arginine methyl ester.

The product ion at m/z 70.1 is a common fragment for arginine and its derivatives, arising from the cleavage of the side chain.[5][6] The ion at m/z 116.1 corresponds to the loss of the guanidino group. Monitoring these specific transitions provides a high degree of confidence in the identification of Arginine methyl ester.

The Role of Derivatization: Enhancing Separation and Sensitivity

In cases where a suitable chiral column is unavailable or when dealing with very low concentrations, derivatization can be a powerful tool.[7][8]

Rationale: Chiral derivatization involves reacting the analyte with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard reverse-phase column. Common derivatizing agents for amino acids include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and o-phthalaldehyde (OPA) in the presence of a chiral thiol.[7]

Derivatization can also improve the chromatographic behavior and ionization efficiency of the analyte, leading to increased sensitivity.[9] For instance, derivatization can increase the hydrophobicity of the molecule, leading to better retention on a C18 column.

Conclusion: A Robust Framework for D-Arginine Methyl Ester Analysis

The methodologies outlined in this guide provide a comprehensive framework for the reliable identification and quantification of D-Arginine methyl ester using mass spectrometry. By understanding the principles behind chiral separation, mastering the intricacies of LC-MS/MS, and paying meticulous attention to sample preparation and data analysis, researchers can confidently navigate the analytical challenges posed by this and other chiral molecules. The combination of high-resolution chromatography and sensitive mass spectrometric detection offers an unparalleled level of certainty, paving the way for a deeper understanding of the role of D-amino acid esters in biological systems and accelerating the development of novel therapeutics.

References

-